Neochlorogenin is typically obtained from plants that are known to produce chlorogenic acids. These include coffee beans, certain fruits, and vegetables. The compound can also be synthesized in laboratory settings through various chemical processes.
This compound is classified as a flavonoid and more specifically as a phenolic acid derivative. Its chemical structure is closely related to other chlorogenic acids, which are known for their biological activities.
The synthesis of neochlorogenin can be achieved through both natural extraction methods and synthetic chemical processes.
The synthesis process requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to verify the structure and purity of the synthesized compound.
Neochlorogenin has a complex molecular structure characterized by multiple hydroxyl groups and an aromatic ring system. The molecular formula is typically represented as .
Neochlorogenin participates in several chemical reactions due to its functional groups:
These reactions are often monitored using spectroscopic methods to ensure that the desired products are formed without unwanted by-products.
The mechanism of action for neochlorogenin involves its interaction with various biological pathways:
Studies have shown that neochlorogenin can significantly reduce markers of inflammation in vitro and in vivo, supporting its potential therapeutic applications.
Neochlorogenin has several applications in scientific research:
The biosynthesis of neochlorogenin (a C₃₀ pentacyclic triterpenoid) initiates with the universal triterpenoid precursor 2,3-oxidosqualene, which undergoes precise cyclization under enzymatic control. In Solanaceae species, this reaction is governed by oxidosqualene cyclases (OSCs) – multifunctional enzymes that direct substrate folding through specific carbocationic intermediates. Genomic analyses reveal that Solanaceae possess expanded OSC gene families compared to other plant families, enabling metabolic diversification. Solanum lycopersicum (tomato) contains at least 12 functional OSC genes, while S. tuberosum (potato) harbors 10 isoforms with distinct product specificities [8] [9].
The neochlorogenin pathway specifically requires β-amyrin synthase (BAS) activity, which catalyzes the initial bicyclization of 2,3-oxidosqualene into the protosteryl cation followed by ring expansions and migrations to form the oleanane-type β-amyrin skeleton. This process involves over 20 discrete chemical steps (deprotonations, methyl and hydride shifts) occurring within the enzyme's hydrophobic active site pocket. Key residues governing product specificity were identified through homology modeling: TomOSC1 in tomato features a characteristic Met421/Thr422 motif that stabilizes the β-amyrin transition state, whereas lupeol-producing isoforms contain bulkier residues that alter cation quenching [9]. Recent studies demonstrate that neochlorogenin-producing Solanum species exhibit 3-5 fold higher BAS transcript levels in trichomes and roots compared to non-producing species, indicating tissue-specific pathway regulation [3].
Table 1: Oxidosqualene Cyclase (OSC) Isoforms Implicated in Neochlorogenin-Producing Solanaceae Species
Species | OSC Gene | Primary Product | Chromosomal Location | Expression Hotspots |
---|---|---|---|---|
S. lycopersicum | SlBAS1 | β-Amyrin | Chr07: 52,118,770 | Trichomes, Root epidermis |
S. tuberosum | StBAS2 | β-Amyrin | Chr05: 43,226,541 | Periderm, Leaf glands |
S. melongena | SmBAS1 | β-Amyrin | Chr09: 31,677,302 | Root cortex, Flower calyx |
S. pennellii | SpBAS3 | β-Amyrin | Chr06: 12,845,669 | Trichome secretory cells |
Following β-amyrin formation, neochlorogenin biosynthesis proceeds through a series of stereoselective oxidations mediated by cytochrome P450 monooxygenases (CYPs). Comparative transcriptome profiling across Solanum species revealed CYP716A subfamily members as primary candidates for C-28 oxidation (β-amyrin → oleanolic acid), while CYP72A enzymes catalyze the critical C-19 oxidation that distinguishes neochlorogenin from other triterpenoids. Structural modeling of Solanaceae CYP72A enzymes identifies a constrained substrate-binding pocket that forces β-amyrin derivatives into a bent conformation, positioning C-19 proximal to the heme-iron center for stereospecific hydroxylation [9].
The subsequent glycosylation at C-3 involves uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs) with strict regiospecificity. S. lycopersicum UGT89A2 preferentially transfers glucose to oleanolic acid over other triterpenoid aglycones, while S. tuberosum UGT91P1 exhibits higher activity with neochlorogenin than its 19-unsubstituted analogs. Site-directed mutagenesis demonstrated that Phe138 in UGT89A2 is critical for neochlorogenin recognition – substitution with alanine reduces catalytic efficiency by 90% [8]. Additional modifications include acylation of sugar moieties by BAHD acyltransferases, introducing aromatic acids that enhance bioactivity. Notably, Solanaceae-specific acylsugar acyltransferases (ASATs) have evolved substrate promiscuity, enabling decoration with diverse acyl groups (acetic, isobutyric, tiglic acids) depending on species [3] [6].
Table 2: Enzymatic Modifications in Neochlorogenin Biosynthesis
Modification Step | Enzyme Family | Key Gene Subfamilies | Position Modified | Structural Outcome |
---|---|---|---|---|
C-19 hydroxylation | Cytochrome P450 | CYP72A, CYP87D | C-19 of aglycone | Neochlorogenin skeleton |
C-3 glycosylation | UDP-Glycosyltransferase | UGT89, UGT91 | C-3 OH | 3-O-monoglucoside formation |
C-28 carboxylation | Cytochrome P450 | CYP716A | C-28 methyl | Carboxylic acid functionality |
Malonylation of glucose | BAHD Acyltransferase | ASAT-like | 6'-OH of glucose | Malonyl ester decoration |
Neochlorogenin biosynthesis occurs within genomically clustered loci in several Solanaceae species. Chromosome walking in S. lycopersicum identified a 450-kb metabolic gene cluster on chromosome 7 containing: SlBAS1 (OSC), CYP72A214 (P450), UGT89A2 (glycosyltransferase), and SlASAT7 (acyltransferase). This cluster exhibits collinear synteny with a 380-kb region on S. tuberosum chromosome 5, though the potato cluster lacks functional UGT89A2 due to a frameshift mutation, correlating with absence of neochlorogenin glucosides in this species [6] [3].
Transcriptomic co-regulation analyses reveal that these clustered genes share a common regulatory module – a 2.5-kb promoter region containing MYB transcription factor binding sites (MBSII motifs). S. pennellii (wild tomato) shows expanded clusters containing three tandem CYP72A duplicates with divergent expression patterns: while CYP72A217 is root-specific, CYP72A219 expresses exclusively in glandular trichomes. This subfunctionalization enables tissue-specific neochlorogenin derivatives [7]. Notably, phylogenetic analysis indicates that Solanaceae triterpenoid clusters evolved independently from steroidal alkaloid clusters, though both utilize OSC-derived scaffolds. The evolutionary trajectory involves: 1) local gene duplication (e.g., CYP72A expansion); 2) gene relocation via transposon-mediated mobilization; and 3) neofunctionalization under positive selection (dN/dS > 1.5 for CYP72A orthologs) [1] [6].
Table 3: Synteny Analysis of Neochlorogenin-Associated Gene Clusters in Solanaceae
Genomic Region | S. lycopersicum (Tomato) | S. pennellii (Wild Tomato) | S. tuberosum (Potato) | Functional Status |
---|---|---|---|---|
OSC Gene | SlBAS1 (Functional) | SpBAS3 (Functional) | StBAS2 (Functional) | β-Amyrin production |
Key P450 Gene | CYP72A214 (Functional) | CYP72A219 (Functional) | CYP72A211 (Pseudogene) | C-19 oxidation activity |
Glycosyltransferase | UGT89A2 (Functional) | UGT91H4 (Functional) | UGT89A2Δ (Frameshift mutant) | Glucosylation at C-3 |
Acyltransferase | SlASAT7 (Functional) | SpASAT12 (Functional) | StASAT3 (Functional) | Malonyl transfer to glucose |
Regulatory Motifs | 3 MYB sites in promoter | 5 MYB sites in promoter | 1 MYB site in promoter | Differential expression regulation |
The chromosomal architecture of these clusters facilitates coordinated expression. Hi-C chromatin interaction data demonstrate that neochlorogenin biosynthetic genes form topologically associated domains (TADs) with shared enhancer elements. In S. lycopersicum, a 40-kb chromatin loop brings the SlBAS1 promoter into physical contact with a trichome-specific enhancer located 35 kb upstream. This spatial configuration is absent in cluster-lacking species like Capsicum annuum, explaining their inability to produce neochlorogenin [1] [3]. Such genomic organization enables rapid evolution of chemical diversity – a hallmark of Solanaceae specialized metabolism.
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